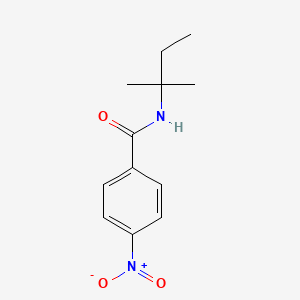![molecular formula C19H27N3OS B5832645 N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea (CPTU) is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It belongs to the class of thiourea derivatives and has been studied extensively for its biological activities.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase and acetylcholinesterase, which are involved in various biological processes.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea. Some of these include:
1. Further investigation of its anticancer properties and potential use in cancer therapy.
2. Study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
3. Investigation of its potential use as an antimicrobial agent.
4. Study of its mechanism of action and identification of its molecular targets.
5. Development of new derivatives of N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea with improved pharmacological properties.
In conclusion, N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea is a synthetic compound that has been studied extensively for its potential therapeutic properties. It has been shown to exhibit various biological activities and has potential applications in cancer therapy, neurodegenerative diseases, and antimicrobial therapy. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea involves the reaction of piperidine-1-carbonyl chloride with 4-aminobenzenethiol in the presence of cyclohexyl isocyanate. The resulting product is purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-(piperidine-1-carbonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c23-18(22-13-5-2-6-14-22)15-9-11-17(12-10-15)21-19(24)20-16-7-3-1-4-8-16/h9-12,16H,1-8,13-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPKGHGXDMMIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)

![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)

![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)
![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)


![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
